molecular formula C14H18FNO2 B12630651 (6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one CAS No. 920801-65-6

(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one

Cat. No.: B12630651
CAS No.: 920801-65-6
M. Wt: 251.30 g/mol
InChI Key: JJLZRRBHSPSEME-LBPRGKRZSA-N
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Description

(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one is a chemical compound with the molecular formula C13H18FNO2 It is a morpholinone derivative characterized by the presence of a tert-butyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one typically involves the reaction of 4-tert-butylphenol with 4-fluorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholinone derivatives.

Scientific Research Applications

(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one: The stereoisomer of the compound with similar structural features but different spatial arrangement.

    6-(4-Fluorophenyl)morpholin-3-one: Lacks the tert-butyl group, resulting in different chemical and physical properties.

Uniqueness

(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one is unique due to the presence of both the tert-butyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The specific stereochemistry (6R) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features, including a tert-butyl group and a fluorophenyl substituent, suggest significant interactions with biological targets, making it a candidate for various therapeutic applications.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C14H18FNO2
Molecular Weight 251.30 g/mol
CAS Number 920801-76-9
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, potentially leading to modulation of various signaling pathways. Studies indicate that such interactions may result in enzyme inhibition or receptor antagonism, which are critical for therapeutic effects in conditions like cancer and inflammation.

Anti-Cancer Properties

Research has indicated that this compound exhibits anti-cancer properties through its action on specific molecular targets involved in tumor growth and proliferation. For instance, compounds with similar morpholine structures have shown promise as inhibitors of p38 MAP kinase, which plays a role in inflammatory responses and cancer progression .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it has been linked to the inhibition of Mur enzymes in Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis . The structure-activity relationship (SAR) studies demonstrate that modifications on the phenyl ring can significantly affect the inhibitory potency against these enzymes.

Case Studies

  • Inhibition of p38 MAP Kinase : A study focused on the SAR of p38 MAP kinase inhibitors highlighted that modifications similar to those found in this compound can enhance biological activity against inflammatory diseases .
  • Anti-Tuberculosis Activity : Another case study involving derivatives of morpholine compounds showed that certain substitutions improved binding affinities and led to effective inhibition of MurB, a target for anti-tuberculosis drugs . This suggests that this compound could be further investigated for similar applications.

Research Findings

Recent studies have reported diverse biological activities associated with morpholine derivatives:

Study FocusFindings
p38 MAP Kinase InhibitionSignificant inhibition observed with specific analogs
Tuberculosis TreatmentEnhanced activity against MurB with optimized substitutions
General Pharmacological EffectsPotential anti-inflammatory and anticancer properties noted

Properties

CAS No.

920801-65-6

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

(6R)-4-tert-butyl-6-(4-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

JJLZRRBHSPSEME-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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